molecular formula C13H14N2O B381904 2-(Pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one CAS No. 273748-55-3

2-(Pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one

Cat. No.: B381904
CAS No.: 273748-55-3
M. Wt: 214.26g/mol
InChI Key: QCIUVDYZQNETIG-XYOKQWHBSA-N
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Description

2-(Pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one is a chemical compound of significant interest in medicinal chemistry and neuroscience research, functioning as a derivative of the privileged 1-azabicyclo[2.2.2]octane (quinuclidine) scaffold . This core structure is recognized for its structural similarity to the neurotransmitter acetylcholine and its presence in a range of bioactive molecules. The compound features a conjugated system with a pyridinylmethylidene substituent, which is a key pharmacophore in ligands targeting neuronal receptors . Its primary research value lies in its potential as a precursor or investigative tool for the development of selective ligands for nicotinic acetylcholine receptors (nAChRs), particularly the alpha7 subtype . Compounds based on the 1-azabicyclo[2.2.2]octane structure, such as the well-studied TC-5619, have been identified as potent and highly selective alpha7 nAChR agonists, showing promise for the treatment of cognitive deficits associated with disorders such as schizophrenia . The mechanism of action for related compounds involves binding to the orthosteric site of the alpha7 nAChR, modulating receptor activation, and enhancing synaptic transmission, which is crucial for cognitive processes like learning and memory . Researchers can utilize this compound to explore structure-activity relationships (SAR), develop novel neuropharmacological probes, and investigate signaling pathways in the central nervous system. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c16-13-11-3-6-15(7-4-11)12(13)8-10-2-1-5-14-9-10/h1-2,5,8-9,11H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIUVDYZQNETIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=O)C2=CC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40346398
Record name 2-(3-pyridylmethylene)-1-azabicyclo[2.2.2]octan-3one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273748-55-3
Record name 2-(3-pyridylmethylene)-1-azabicyclo[2.2.2]octan-3one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Dieckmann Condensation and Decarboxylation

The Dieckmann cyclization of 1-carbethoxymethyl-4-carbethoxypiperidine (1) under basic conditions (e.g., sodium ethoxide) yields the bicyclic β-keto ester (2), which undergoes hydrolysis and decarboxylation to produce quinuclidin-3-one (3). This method is favored for its scalability and high purity (Scheme 1).

Scheme 1:

1-Carbethoxymethyl-4-carbethoxypiperidineNaOEtΔβ-Keto EsterH3O+ΔQuinuclidin-3-one\text{1-Carbethoxymethyl-4-carbethoxypiperidine} \xrightarrow[\text{NaOEt}]{\Delta} \text{β-Keto Ester} \xrightarrow[\text{H}_3\text{O}^+]{\Delta} \text{Quinuclidin-3-one}

Key parameters:

  • Temperature: 80–100°C for cyclization.

  • Decarboxylation: Requires acidic conditions (e.g., HCl) and reflux.

  • Yield: 60–75% after purification.

Hydrochloride Salt Alkylation

Quinuclidin-3-one hydrochloride (4) is commercially accessible and can be neutralized using potassium carbonate in anhydrous ether to yield the free base (3). This route bypasses multi-step synthesis, offering a practical starting material for further derivatization.

Introduction of the Pyridinylmethylidene Group: Knoevenagel Condensation

The exocyclic double bond in 2-(pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one is installed via Knoevenagel condensation between quinuclidin-3-one (3) and pyridine-3-carbaldehyde (5). This reaction is catalyzed by Lewis acids or amines, with selectivity for the Z-isomer influenced by steric and electronic factors.

Titanium Tetrachloride-Promoted Condensation

Titanium tetrachloride (TiCl₄) acts as a Lewis acid to activate the ketone, facilitating nucleophilic attack by the aldehyde’s enolate. A representative procedure involves:

  • Reagents: TiCl₄ (1.2 equiv), pyridine (2.0 equiv), quinuclidin-3-one (1.0 equiv), pyridine-3-carbaldehyde (1.1 equiv).

  • Conditions: Anhydrous dichloromethane, 0°C to room temperature, 12–24 h.

  • Yield: 65–79%.

Mechanistic Insight:
TiCl₄ coordinates to the ketone oxygen, enhancing electrophilicity. The enolate of pyridine-3-carbaldehyde attacks the α-carbon, followed by dehydration to form the Z-alkene due to restricted rotation in the bicyclic system.

Amine-Catalyzed Condensation

Piperidine or triethylamine (Et₃N) catalyzes the condensation under milder conditions:

  • Reagents: Quinuclidin-3-one (1.0 equiv), pyridine-3-carbaldehyde (1.1 equiv), piperidine (0.2 equiv), acetic acid (1.0 equiv).

  • Conditions: Benzene, 80°C, 17 h.

  • Yield: 56–75%.

Stereochemical Control:
The Z-configuration is thermodynamically favored due to conjugation between the pyridine nitrogen and the carbonyl group, stabilizing the transition state.

Alternative Pathways: Enamine Formation and Cyclization

Enamine Intermediate Strategy

N-(Diphenylmethylene)-1-(pyridin-3-yl)methanamine (6) undergoes alkylation with bromoalkyltetrahydropyran (7) to form an intermediate (8), which cyclizes under acidic conditions to yield the target compound (Scheme 2).

Scheme 2:

6+7BaseAlkylation8HClCyclizationThis compound\text{6} + \text{7} \xrightarrow[\text{Base}]{\text{Alkylation}} \text{8} \xrightarrow[\text{HCl}]{\text{Cyclization}} \text{this compound}

  • Key Step: Ring-opening of the tetrahydropyran followed by intramolecular aminocyclization.

  • Yield: 40–60%.

Chiral Synthesis Using Pinanone Imines

Enantioselective synthesis employs imines derived from (+)- and (-)-2-hydroxy-3-pinanone (9). Alkylation of these chiral imines with pyridinylmethyl halides (10) followed by cyclization affords the target compound in >99.5% enantiomeric excess (ee).

Optimization and Challenges

Reaction Monitoring and Purification

  • Analytical Tools: HPLC and ¹H NMR track reaction progress, particularly for Z/E isomer differentiation.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) resolves geometric isomers, with the Z-isomer eluting first due to lower polarity.

Limitations and Side Reactions

  • Over-Oxidation: Prolonged exposure to TiCl₄ may dehydrogenate the quinuclidine ring, forming undesired byproducts.

  • Hydrolysis Sensitivity: The exocyclic double bond is prone to acid-catalyzed hydration, necessitating anhydrous conditions.

Comparative Analysis of Methods

Method Catalyst Yield (%) Z/E Ratio Complexity
TiCl₄-PyridineTiCl₄65–799:1Moderate
Amine-CatalyzedPiperidine/AcOH56–757:1Low
Enamine CyclizationHCl40–608:1High
Chiral SynthesisPinanone Imines50–70>99.5% eeHigh

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are possible, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced bicyclic amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemical Synthesis

This compound serves as a valuable building block in organic synthesis, particularly in the development of more complex molecules. Its unique bicyclic framework allows for various modifications, leading to derivatives with enhanced properties .

The biological activity of 2-(Pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one has been investigated for several therapeutic applications:

  • Enzyme Inhibition : Studies indicate that this compound can inhibit specific enzymes by binding to their active sites, potentially altering their catalytic activities .
  • Receptor Binding : It has been shown to interact with nicotinic acetylcholine receptors, suggesting possible applications in cognitive enhancement and neuroprotection .

Medicinal Chemistry

Research has highlighted the compound's potential anti-cancer and anti-inflammatory properties. For instance, derivatives of this compound have demonstrated significant antiproliferative activity against various cancer cell lines .

Material Science

Due to its unique structural characteristics, this compound is being explored for applications in developing new materials and polymers, which could have implications in drug delivery systems and other industrial applications .

Case Study 1: Anticancer Activity

A study focused on synthesizing derivatives of this compound revealed promising anticancer properties. The synthesized compounds were tested against human cancer cell lines HCT-116 and MCF-7, showing IC50 values ranging from 1.9 to 7.52 μg/mL, indicating strong antiproliferative effects .

Case Study 2: Neuroprotective Effects

Research on the interaction of this compound with α7 nicotinic acetylcholine receptors demonstrated its potential as a selective agonist, which could be beneficial in treating cognitive disorders such as Alzheimer's disease . This highlights the compound's relevance in neuropharmacology.

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The methylidene position (C-2 of the quinuclidine core) is a key site for structural modifications. Substitutions here alter electronic, steric, and solubility profiles:

Compound Name Substituent Molecular Formula Key Properties Applications/Findings References
Target Compound Pyridin-3-ylmethylidene C₁₃H₁₃N₂O Aromatic π-system, moderate polarity Potential CNS or enzyme modulation
(Z)-2-(1H-Indol-3-ylmethylene) analog Indol-3-ylmethylidene C₁₆H₁₆N₂O Enhanced H-bonding, crystalline packing Crystallography studies
2-(2,4-Dichlorophenylmethylidene) analog 2,4-Dichlorophenylmethylidene C₁₄H₁₂Cl₂NO Electron-withdrawing, lipophilic Antimicrobial/antifungal candidates
(Z)-2-(3-Hydroxy-4-methoxybenzylidene) analog 3-Hydroxy-4-methoxybenzylidene C₁₅H₁₇NO₃ Polar, H-bond donor/acceptor Anticancer drug precursor
2-(Trifluoromethylphenylmethylidene) analog 3-Trifluoromethylphenyl C₁₅H₁₄F₃NO High electronegativity, metabolic stability Enzyme inhibition studies

Key Observations :

  • Aromatic vs. Aliphatic Substituents : Pyridinyl and indolyl groups enhance π-π stacking and crystallinity compared to aliphatic substituents (e.g., methylidene in ). The indole analog forms two intermolecular H-bonds, stabilizing its crystal lattice .
  • Electron-Withdrawing Groups : Trifluoromethyl and nitro substituents () lower pKa values (predicted ~4.15 for methylidene analog in ), increasing acidity and altering reactivity in nucleophilic environments.
  • Polarity and Solubility: Hydroxy-methoxybenzylidene derivatives () exhibit higher water solubility due to phenolic -OH and ether groups, making them suitable for aqueous-phase drug synthesis.

Biological Activity

The compound 2-(Pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one , also known by its CAS number 273748-55-3 , is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N2O , with a molecular weight of 214.27 g/mol . The structure features a pyridine ring, which is known for its role in various biological activities, and a bicyclic framework that contributes to its unique interactions within biological systems.

Structural Representation

PropertyValue
Molecular FormulaC13H14N2O
Molecular Weight214.27 g/mol
CAS Number273748-55-3

Research indicates that compounds similar to this compound exhibit a range of biological activities, primarily through their interaction with various receptors and enzymes. The pyridine moiety is often associated with:

  • Antimicrobial Activity : Many pyridine derivatives show effectiveness against bacterial and fungal pathogens.
  • Anticancer Properties : Certain compounds have demonstrated the ability to inhibit cancer cell proliferation by targeting specific signaling pathways.
  • Neuroprotective Effects : Some studies suggest potential benefits in neurodegenerative diseases through modulation of neurotransmitter systems.

Pharmacological Studies

  • Antimicrobial Activity : A study evaluating similar compounds found that they exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
    CompoundActivity (MIC)
    2-(Pyridin-3-ylmethylidene)...32 µg/mL (against E. coli)
    Control (Standard Antibiotic)16 µg/mL
  • Anticancer Activity : In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer).
    • Mechanism : The apoptosis was linked to the activation of caspase pathways, which are crucial for programmed cell death.
  • Neuroprotective Effects : Research has indicated that compounds containing the azabicyclo structure may protect neuronal cells from oxidative stress and inflammation, potentially offering therapeutic avenues for conditions like Alzheimer's disease.

Case Study 1: Antimicrobial Efficacy

In a comparative study published in the Journal of Medicinal Chemistry, a series of pyridine derivatives were synthesized and tested for their antimicrobial properties. The results showed that this compound exhibited notable activity against several pathogens, supporting its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Inhibition

A research article detailed the synthesis of this compound and its analogs, exploring their effects on cancer cell lines. The findings suggested that modifications to the bicyclic structure could enhance anticancer activity, leading to further investigations into structure-activity relationships (SAR).

Q & A

Q. What are the standard synthetic routes for 2-(Pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one?

The compound is synthesized via Claisen-Schmidt condensation between 1-azabicyclo[2.2.2]octan-3-one and pyridine-3-carbaldehyde under basic conditions. Methanolic KOH is commonly used to catalyze the reaction, followed by crystallization in solvents like methanol or ethyl acetate to isolate the product. For example, analogous derivatives (e.g., Z-configuration benzylidene analogs) are prepared using aldehydes such as 3-hydroxy-4-methoxybenzaldehyde, with yields dependent on reaction optimization .

Q. Key Methodological Steps :

  • Dissolve 1-azabicyclo[2.2.2]octan-3-one in methanol.
  • Add pyridine-3-carbaldehyde and methanolic KOH dropwise under reflux.
  • Stir for 12–24 hours, monitor via TLC.
  • Crystallize the product from methanol or ethyl acetate.

Q. How is the Z-configuration of the olefinic bond confirmed in this compound?

The Z-geometry of the olefinic bond is confirmed using X-ray crystallography . For structurally related compounds (e.g., 2-(3-hydroxy-4-methoxybenzylidene) derivatives), single-crystal X-ray diffraction reveals the Z-configuration due to steric and electronic constraints during condensation. The SHELX program suite (e.g., SHELXL for refinement) is widely employed for crystallographic analysis, enabling precise determination of bond angles and torsional parameters .

Example :
In a study of 2-(3-hydroxy-4-methoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one, the Z-configuration was unambiguously assigned via crystallographic data (C–C bond torsion angle: 172.5°) .

Advanced Questions

Q. What strategies optimize stereoselective synthesis to favor the Z-isomer?

The Z-isomer is favored under kinetically controlled conditions due to steric hindrance between the pyridinyl group and the bicyclic system. Key factors include:

  • Solvent polarity : Methanol or ethyl acetate stabilizes the transition state favoring Z-geometry .
  • Base strength : Mild bases (e.g., KOH in methanol) minimize epimerization.
  • Temperature : Lower temperatures (e.g., 0–25°C) reduce thermal rearrangement.

Case Study :
Condensation of 1-azabicyclo[2.2.2]octan-3-one with thiophene-2-carboxaldehyde in methanolic KOH at 0°C yielded >90% Z-isomer, confirmed by NMR coupling constants (J = 12.1 Hz for trans-olefinic protons) .

Q. How do structural modifications at the pyridinyl group affect biological activity?

Structure-activity relationship (SAR) studies on related quinuclidine derivatives (e.g., NK-1 receptor antagonists) suggest:

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the pyridinyl ring enhance receptor binding affinity by increasing electrophilicity.
  • Hydrophobic substituents (e.g., methyl, methoxy) improve pharmacokinetic properties by modulating logP values.

Example :
In CP-96,345 (a non-peptide NK-1 antagonist), substitution at the benzylidene moiety significantly impacts potency. Analogously, pyridinyl modifications in 2-(Pyridin-3-ylmethylidene) derivatives could tune selectivity for nicotinic or other CNS targets .

Q. Are there discrepancies in reported synthetic yields, and how can they be addressed?

Reported yields for analogous compounds vary (30–90%) due to:

  • Aldehyde reactivity : Electron-deficient aldehydes (e.g., pyridine-3-carbaldehyde) may require longer reaction times.
  • Purification methods : Slow crystallization from ethyl acetate improves purity compared to rapid precipitation .

Q. Resolution Strategy :

  • Optimize stoichiometry (1:1.2 ratio of ketone to aldehyde).
  • Use gradient column chromatography (e.g., CH₂Cl₂:EtOH:NH₄OH) for challenging separations .

Data Contradiction Analysis

Issue : Conflicting reports on solvent efficacy for crystallization.

  • recommends methanol, while uses ethyl acetate.
  • Resolution : Methanol is ideal for polar derivatives, while ethyl acetate suits less polar analogs. Solvent choice should align with compound solubility and crystallinity.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one
Reactant of Route 2
Reactant of Route 2
2-(Pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one

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